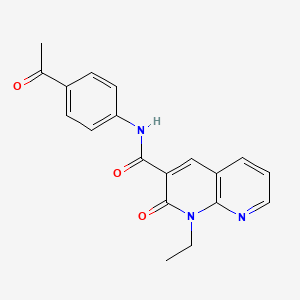
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a synthetic organic compound that features a thiazole ring and a benzamide moiety. Compounds with these structural motifs are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation and Methylation: Introduction of the acetyl and methyl groups on the thiazole ring can be done using acetyl chloride and methyl iodide, respectively.
Formation of the Benzamide Moiety: The benzamide part can be synthesized by reacting 4-aminobenzoyl chloride with diethylamine.
Coupling Reaction: Finally, the thiazole and benzamide fragments can be coupled together using suitable coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Substituted thiazole or benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and benzamide derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide would depend on its specific biological target. Generally, compounds with thiazole and benzamide structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide: Lacks the acetyl group.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(methylsulfamoyl)benzamide: Has a methyl group instead of diethyl on the sulfonamide.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)aniline: Aniline instead of benzamide.
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-5-20(6-2)26(23,24)14-9-7-13(8-10-14)16(22)19-17-18-11(3)15(25-17)12(4)21/h7-10H,5-6H2,1-4H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBBEYFAZIZFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2664423.png)
![4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid](/img/structure/B2664424.png)


![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2664429.png)
![N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2664432.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664434.png)
![N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2664436.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2664440.png)
![ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2664441.png)

![1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664444.png)
